molecular formula C22H27N3O4S B2457332 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898449-89-3

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2457332
CAS RN: 898449-89-3
M. Wt: 429.54
InChI Key: YANFZDROWUXPQX-UHFFFAOYSA-N
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Description

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide, commonly referred to as PTIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PTIO is a nitric oxide (NO) scavenger that has been extensively used to study the role of NO in biological systems.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antibacterial Study : Compounds similar to "N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide" have been synthesized and tested for their antibacterial properties. These compounds have exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

  • Anticholinesterase Activity : Some derivatives have been evaluated for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibitors. These compounds have shown promising activities, making them relevant in the context of diseases where cholinesterase activity is a concern (Khalid, 2012).

  • Cyclin-dependent Kinase Inhibitors : Research has been conducted on beta-piperidinoethylsulfides, which are chemically related, for their potential as inhibitors of the cyclin-dependent kinase CDK2. This indicates possible applications in cancer therapy (Griffin et al., 2006).

  • α1-Adrenergic Receptor Antagonists : Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally related, have been developed as α1-adrenoceptor antagonists with a uroselective profile. This suggests potential applications in urological conditions (Rak et al., 2016).

  • Molecular Docking Studies : Some derivatives have undergone molecular docking studies to examine their binding interactions with human proteins, indicating their potential in drug development and as enzyme inhibitors (Khalid et al., 2014).

  • Anticancer Agents : Certain derivatives have been synthesized and evaluated as potential anticancer agents. These studies highlight the versatility of this compound class in therapeutic applications (Rehman et al., 2018).

Electrophysiology and Pharmacokinetics

  • Anodic Methoxylation Studies : The impact of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, contributing to the understanding of their electrochemical properties (Golub & Becker, 2015).

  • Metabolic Pathway Analysis : Research into the oxidative metabolism of similar compounds can provide insights into their pharmacokinetic properties and potential drug interactions (Hvenegaard et al., 2012).

Advanced Applications

  • Co-solvent in Li-ion Batteries : Certain piperidinium derivatives have been explored as co-solvents in Li-ion batteries, suggesting potential applications in energy storage technologies (Kim et al., 2013).

  • Novel Antidementia Agents : Some piperidine derivatives have shown significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-9-5-6-13-20(17)24-22(27)21(26)23-15-14-18-10-7-8-16-25(18)30(28,29)19-11-3-2-4-12-19/h2-6,9,11-13,18H,7-8,10,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANFZDROWUXPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

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